molecular formula C13H16BNO3 B1524938 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole CAS No. 936902-12-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No. B1524938
M. Wt: 245.08 g/mol
InChI Key: CHLWHHUKKHNQTH-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole” is a chemical compound. It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The compound is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . Unfortunately, the specific details of the molecular structure are not available in the retrieved sources.


Chemical Reactions Analysis

This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C . It is a liquid at 20°C and should be stored at 0-10°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Studies : This compound has been synthesized and studied for its structure using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT optimized structures and crystal structures (Huang et al., 2021).

Advanced Material Development

  • Boronate Ester Intermediates : These compounds are used as intermediates in the development of materials with specific physicochemical properties. Their synthesis involves a series of substitution reactions, and their electrostatic potential and molecular orbitals are investigated through DFT for further understanding of their properties (Huang et al., 2021).

Medicinal Chemistry and Drug Design

  • Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide, demonstrating the compound's utility in bioanalytical applications. These probes show varying fluorescence responses, indicating their potential for use in biological and chemical sensing applications (Lampard et al., 2018).

  • Prochelators for Oxidative Stress : Certain derivatives of this compound have been evaluated as prochelators that release metal chelators in response to oxidative stress. This application demonstrates its potential use in therapeutic strategies targeting oxidative stress-related diseases (Wang & Franz, 2018).

Molecular and Crystal Structure Studies

  • Crystal Structure Determination : The compound has been used in the study of crystal structures, where its derivatives are synthesized and characterized through X-ray diffraction and DFT studies. This helps in understanding the molecular configuration and properties essential for various chemical and biological applications (Ye et al., 2021).

Safety And Hazards

This compound is highly flammable and produces flammable gases when it comes into contact with water . It should be stored in a dry place in a sealed container . It should be kept away from heat, sparks, open flames, and high temperatures .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLWHHUKKHNQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681953
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

CAS RN

936902-12-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Qin, Y Meng, H Yang, L Liu, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
Through specific structural modification of a 4-phenylindoline precursor, new 4-arylindolines containing a thiazole moiety were developed and found to be promising modulators of the …
Number of citations: 20 pubs.acs.org
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org
L Siebenbuerger, V Hernandez-Olmos… - Journal of Medicinal …, 2018 - ACS Publications
Intracellular elevation of E2 levels in bone by inhibition of 17β hydroxysteroid dehydrogenase type 2 (17β-HSD2) without affecting systemic E2 levels is an attractive approach for a …
Number of citations: 8 pubs.acs.org
QZ Sun, GF Lin, LL Li, XT Jin, LY Huang… - Journal of medicinal …, 2017 - ACS Publications
Autophagy inducers represent new promising agents for the treatment of a wide range of medical illnesses. However, safe autophagy inducers for clinical applications are lacking. …
Number of citations: 44 pubs.acs.org

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